2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Overview
Description
2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is an intriguing compound with potential applications in various scientific fields. This compound features a sulfonamide group attached to a pyrazine-pyrazole structure, offering a unique blend of functionalities for diverse chemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide, one might start with the appropriate pyrazine and pyrazole precursors. A typical reaction might involve:
Nucleophilic substitution of pyrazine with a suitably protected pyrazole derivative.
Deprotection under mild acidic or basic conditions.
Sulfonylation of the intermediate with methanesulfonyl chloride to introduce the sulfonamide functionality.
Conditions such as temperature, solvent choice, and reaction time are optimized based on the reactivity of the specific intermediates used.
Industrial Production Methods
Scaling up the production of this compound involves:
Continuous flow reactors to ensure consistent product quality.
Efficient purification techniques like crystallization or column chromatography to achieve high purity.
Careful monitoring of reaction conditions to ensure safe and reproducible yields.
Chemical Reactions Analysis
Types of Reactions
This compound participates in various chemical reactions including:
Oxidation: : It might undergo oxidation at the pyrazole or pyrazine rings.
Reduction: : Hydrogenation conditions could reduce the pyrazine ring to a dihydropyrazine derivative.
Substitution: : The sulfonamide group can engage in nucleophilic substitution with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: : KMnO₄ or CrO₃ in acidic medium.
Reduction: : H₂ with a Pd/C catalyst.
Substitution: : Halides or anhydrides under basic or acidic conditions.
Major Products
Major products vary based on the reaction type but include oxidized or reduced derivatives of the parent compound or substituted products retaining the core pyrazine-pyrazole structure.
Scientific Research Applications
2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide finds applications in:
Chemistry: : Used as a building block in organic synthesis for complex molecule construction.
Biology: : Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: : Explored for antimicrobial and anticancer properties due to its unique structure.
Industry: : Utilized in the formulation of advanced materials and coatings.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets:
Enzyme Inhibition: : Binding to active sites of enzymes, potentially altering their activity.
Cellular Pathways: : Modulating signaling pathways in biological systems, leading to changes in cellular functions.
Comparison with Similar Compounds
When compared with other sulfonamide-containing compounds and pyrazine-pyrazole derivatives, 2-(N-methylmethylsulfonamido)-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide stands out due to:
Enhanced stability: : The combination of functional groups provides increased chemical stability.
Unique reactivity: : Distinct chemical reactivity profile compared to similar compounds.
Similar Compounds
Sulfamethoxazole: A sulfonamide antibiotic.
Pyrazinamide: An anti-tuberculosis agent containing a pyrazine ring.
1H-pyrazole-1-carboxamides: Variously used in medicinal chemistry.
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Properties
IUPAC Name |
2-[methyl(methylsulfonyl)amino]-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3S/c1-18(23(2,21)22)10-13(20)16-6-8-19-7-3-11(17-19)12-9-14-4-5-15-12/h3-5,7,9H,6,8,10H2,1-2H3,(H,16,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQYDTZRQWGPMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCN1C=CC(=N1)C2=NC=CN=C2)S(=O)(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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